molecular formula C15H21FN6O B1676188 美格列汀 CAS No. 868771-57-7

美格列汀

货号 B1676188
CAS 编号: 868771-57-7
分子量: 320.37 g/mol
InChI 键: JSYGLDMGERSRPC-RJZJGCCBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melogliptin, also known as EMD-675992 and GRC-8200, is a potent and selective a dipeptidyl peptidase IV (DPP-IV) inhibitor potentially for treatment of type II diabetes. Melogliptin significantly reduced HbA1c from baseline as compared to placebo with a mean average reduction of 0.75 percent in patients receiving 50mg twice daily dose and 0.60 percent in patients receiving 100 mg once daily dose.

科学研究应用

药代动力学和药效学

美格列汀是一种二肽基肽酶 IV (DPP-IV) 抑制剂,其药代动力学和药效学特征受到研究。对依格列汀等相关化合物的研究表明,DPP-IV 抑制剂在全身暴露和抑制血浆 DPP-IV 活性方面表现出剂量依赖性。这些抑制剂有效地维持 DPP-IV 活性的抑制,导致餐后活性胰高血糖素样肽-1 (GLP-1) 水平升高,从而降低餐后葡萄糖水平,而不会显着增加胰岛素水平 (Gu 等人,2014)

糖尿病治疗

美格列汀与其他 DPP-IV 抑制剂(如阿格列汀)一样,正在研究其在 2 型糖尿病 (T2DM) 治疗中的疗效。临床试验表明,阿格列汀可以改善 T2DM 患者的血糖控制,既可以用作单一疗法,也可以与其他抗糖尿病药物联合使用。它的使用与糖化血红蛋白 A1c 和空腹血浆葡萄糖水平降低有关 (Holland & Neumiller, 2014)

心血管作用

对阿格列汀等 DPP-4 抑制剂的研究表明,它们对心血管健康有潜在益处。据观察,阿格列汀对心血管系统有积极或消极的影响,影响重大的心血管不良事件 (MACE)。它可以带来有利的变化,例如改善内皮功能、减少炎症标志物以及适度降低血脂和血压。然而,DPP-4 抑制与改善心血管预后之间的关系仍不确定,正在研究中 (Fisman & Tenenbaum, 2015)

糖尿病管理和分子靶点

美格列汀在糖尿病管理中的作用涉及靶向关键的分子成分。对包括阿格列汀在内的抗糖尿病天然化合物的研究表明,它们的机制涉及 α-葡萄糖苷酶、α-淀粉酶、DPP-4、PPAR γ、PTP1B 和 GLUT4 等靶点。这些靶点在 2 型糖尿病的管理中至关重要,了解它们与美格列汀等 DPP-4 抑制剂的相互作用对于开发有效的治疗方法至关重要 (He, Chen, & Li, 2019)

颈动脉粥样硬化

DPP-4 抑制剂对动脉粥样硬化的影响是另一个值得关注的领域。一项涉及阿格列汀的研究表明其在减轻 T2DM 患者颈动脉内中膜厚度进展方面的潜力。这表明美格列汀作为该药物类别的一部分,可能在预防或减缓糖尿病患者动脉粥样硬化进展方面具有类似的作用 (Mita 等人,2015)

属性

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGLDMGERSRPC-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melogliptin

CAS RN

868771-57-7
Record name Melogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melogliptin
Reactant of Route 2
Reactant of Route 2
Melogliptin
Reactant of Route 3
Reactant of Route 3
Melogliptin
Reactant of Route 4
Reactant of Route 4
Melogliptin
Reactant of Route 5
Reactant of Route 5
Melogliptin
Reactant of Route 6
Reactant of Route 6
Melogliptin

Citations

For This Compound
122
Citations
OFT BLOG - allfordrugs.com
GRC-8200, a dipeptidyl peptidase IV inhibitor (DPP-IV), is currently undergoing phase II clinical trials at Glenmark Pharmaceuticals and Merck KGaA for the treatment of type 2 diabetes. …
Number of citations: 0 www.allfordrugs.com
RN Kushwaha, W Haq, SB Katti - 2014 - dkr.cdri.res.in
… [77] A single dose of 5 mg/kg po of melogliptin inhibited maximal DPP-IV activity within one … Currently, melogliptin is in phase 3 clinical trials. Synthesis of melogliptin as illustrated in …
Number of citations: 30 dkr.cdri.res.in
R Gupta, SS Walunj, RK Tokala, KVL Parsa… - Current drug …, 2009 - ingentaconnect.com
… Melogliptin has an excellent pharmacokinetic profile with a … Oral administration of Melogliptin at a dose of 3 mg/kg/day in … In overnight fasted beagle dogs (5 mg/kg po) Melogliptin pro…
Number of citations: 146 www.ingentaconnect.com
P Sneha, CGP Doss - Life Sciences, 2016 - Elsevier
The pace of anti-diabetic drug discovery is very slow in spite of increasing rate of prevalence of Type 2 Diabetes which remains a major public health concern. Though extensive …
Number of citations: 38 www.sciencedirect.com
RN Kushwaha, W Haq, SB Katti - Chemistry & Biology, 2014 - cbijournal.com
… kg po of melogliptin inhibited maximal DPPIV activity within one hour and more than 90% … Currently, melogliptin is in phase 3 clinical trials. Synthesis of melogliptin as illustrated in …
Number of citations: 5 www.cbijournal.com
M Groves, A Domling, AJR Moreno, AR Romero… - 2020 - chemrxiv.org
… However, Melogliptin and Bisegliptin displayed higher consensus score values for PLpro suggesting a 90 possible selectivity for this target. Finally, as stated previously, scoring values …
Number of citations: 5 chemrxiv.org
G Kannan, NV Rani, V Janardhan, P Patel, C Reddy - 2013 - pesquisa.bvsalud.org
… Other gliptins, notably vildagliptin (Galvus), saxagliptin and melogliptin are advanced in clinical development. This article reviews the current evidence on the effectiveness of gliptins …
Number of citations: 3 pesquisa.bvsalud.org
J Shubrook, R Colucci, A Guo… - Clinical Medicine …, 2011 - journals.sagepub.com
… Other DPP-4 inhibitors still in development include linagliptin, dutogliptin, and melogliptin. Table 2 summarizes the current DPP-4 inhibitors in clinical trials and on the US market. This …
Number of citations: 26 journals.sagepub.com
S Pal, M Pal - Drug Discovery and Drug Development: The Indian …, 2021 - Springer
… Additionally, inhibition of plasma DPP-4 (>90%) was observed after 6 h post administration of melogliptin. The drug was well tolerated both at single ascending and multiple ascending …
Number of citations: 3 link.springer.com
R Agrawal, P Jain… - Combinatorial chemistry & …, 2012 - ingentaconnect.com
Three-dimensional pharmacophore hypothesis was established based on a set of known DPP-IV inhibitor using PharmaGist software program understanding the essential structural …
Number of citations: 13 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。